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Abstract

BMS-794833 is a potent, ATP-competitive inhibitor targeting multiple receptor tyrosine kinases,
with primary activity against c-Met and VEGFR2. This technical guide provides a
comprehensive overview of the interaction of BMS-794833 with the ATP-binding pocket of its
target kinases. It includes a detailed summary of its inhibitory activity, a description of the
experimental protocols used for its characterization, and a visualization of the relevant
signaling pathways and experimental workflows. This document is intended to serve as a
valuable resource for researchers in the fields of oncology, signal transduction, and drug
discovery.

Introduction

BMS-794833 is a small molecule inhibitor that has demonstrated significant potential in
preclinical studies and has been investigated in clinical trials as a prodrug (BMS-817378) for
the treatment of advanced solid tumors. Its mechanism of action involves the competitive
inhibition of ATP binding to the kinase domain of several key oncogenic drivers, including c-Met
(Mesenchymal-Epithelial Transition factor) and VEGFR2 (Vascular Endothelial Growth Factor
Receptor 2).[1][2][3] Dysregulation of these signaling pathways is implicated in tumor growth,
angiogenesis, and metastasis. Understanding the precise molecular interactions of BMS-
794833 within the ATP-binding pocket is crucial for optimizing its therapeutic application and for
the development of next-generation kinase inhibitors.
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Quantitative Inhibitory Activity

BMS-794833 exhibits potent inhibitory activity against a range of kinases. The following tables
summarize the key quantitative data from in vitro kinase and cellular assays.

Table 1: In Vitro Kinase Inhibition by BMS-794833

Target Kinase IC50 (nM) Ki (nM) Assay Type Reference
c-Met 1.7 - Radiometric [1][2]
VEGFR2 15 - Radiometric [11[2]
Ron <3 - Not Specified [1][3]
AxI <3 - Not Specified [1][3]
FIt3 <3 - Not Specified [1][3]
28.7 (at 30 uM
MERTK 22.4 HTRF [4]
ATP)
129.9 (at 1 mM
MERTK - HTRF [4]
ATP)

Table 2: Cellular Activity of BMS-794833

. Target
Cell Line IC50 (nM) Assay Type Reference
Pathway
GTL-16 (gastric
MTS Assay c-Met [1][5]

carcinoma)

Interaction with the ATP-Binding Pocket

The primary mechanism of action of BMS-794833 is its direct competition with ATP for binding
to the kinase domain. X-ray crystallography studies of BMS-794833 in complex with MERTK
have provided detailed insights into its binding mode, which is likely representative of its
interaction with other target kinases.
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BMS-794833 functions as a Type Il inhibitor, binding to the inactive "DFG-out" conformation of
the kinase.[6] This mode of inhibition involves the occupation of both the canonical ATP-binding
site and an adjacent allosteric "back pocket."[7]

Key interactions observed in the MERTK co-crystal structure include:

e Hydrogen Bonds: The amine and imine groups of the 3-chloropyridin moiety of BMS-794833
form hydrogen bonds with the main chain of Met674 in the ATP-binding site. Additionally, two
oxygen atoms in the 4-oxo-1,4-dihydropyridine-3-carboxamide group form hydrogen bonds
with the side chain of Lys619 and the main chain amine of Asp741 in the allosteric back
pocket.[7]

» Hydrophobic Interactions: Three benzene ring moieties of BMS-794833 (3-chloropyridin-2-
amine, 1-fluoro-2-methoxybenzene, and fluorobenzene) engage in hydrophobic interactions
with residues within the allosteric back pocket.[7]

This dual engagement of the ATP site and the back pocket stabilizes the inactive conformation
of the kinase, preventing its activation and downstream signaling.

ATP-Binding Pocket

H-Honds with Met6 74 Canonical ATP Site Allosteric Back Pocket

H-bonds with Lys619 & Asp741
Hydrophobic interactions

BMS-794833

Click to download full resolution via product page
Diagram of BMS-794833 interaction with the kinase domain.

Experimental Protocols

This section details the methodologies employed to characterize the interaction and activity of
BMS-794833.
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In Vitro Kinase Inhibition Assay (Radiometric)

This protocol describes a radiometric assay used to determine the IC50 values of BMS-794833
against c-Met.

o Materials:
o Baculovirus expressed GST-Met kinase
o 20 mM Tris-HCI (pH 7.4)
o 1 mM MnClz
o 1mMDTT
o 0.1 mg/mL BSA
o 0.1 mg/mL poly(Glu, Tyr) 4:1
o 1 UM ATP
o 0.2 UCi y-32P-ATP
o BMS-794833 (dissolved in DMSO)
o 8% Trichloroacetic acid (TCA)
o GF/C filter plates
o Scintillation counter
e Procedure:

o Prepare a reaction solution containing GST-Met kinase, Tris-HCI, MnClz, DTT, BSA, and
poly(Glu, Tyr) substrate.

o Add varying concentrations of BMS-794833 (or DMSO as a control) to the reaction
mixture.
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[e]

Initiate the kinase reaction by adding ATP and y-32P-ATP.

o Incubate the reaction at 30°C for 1 hour.

o Stop the reaction by adding 8% TCA.

o Collect the TCA precipitates onto GF/C filter plates using a harvester.

o Quantify the incorporated radioactivity using a liquid scintillation counter.

o Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the
inhibitor concentration.[1]
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Workflow for the in vitro radiometric kinase inhibition assay.
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Homogeneous Time-Resolved Fluorescence (HTRF)
Kinase Assay

This is a general protocol for an HTRF kinase assay, as was used to determine the Ki and IC50
of BMS-794833 against MERTK.[4]

e Principle: HTRF assays measure the phosphorylation of a substrate by a kinase through a
FRET-based detection method. A europium cryptate-labeled antibody specific for the
phosphorylated substrate acts as the donor, and a second acceptor fluorophore (e.g.,
XL665) coupled to the substrate is used. Phosphorylation brings the donor and acceptor into
proximity, resulting in a FRET signal.

» General Procedure:
o Dispense the kinase and a biotinylated substrate into a microplate.
o Add varying concentrations of the inhibitor (BMS-794833).
o Initiate the reaction by adding ATP.
o Incubate to allow for phosphorylation.

o Stop the reaction and add the detection reagents: europium cryptate-labeled anti-
phospho-substrate antibody and streptavidin-XL665.

o Incubate to allow for binding of the detection reagents.

o Read the plate on an HTRF-compatible reader, measuring the emission at two
wavelengths.

o Calculate the ratio of the acceptor to donor emission to determine the extent of
phosphorylation and inhibitor activity.

X-ray Crystallography of MERTK-BMS-794833 Complex

This protocol outlines the key steps for obtaining the co-crystal structure of MERTK with BMS-
794833.[6]
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e Protein Expression and Purification: The MERTK kinase domain is expressed and purified.
o Co-crystallization:

o The purified MERTK kinase domain (at 25 mg/mL) is incubated with a 2 mM solution of
BMS-794833 for 2 hours on ice to form the complex.

o Crystallization is achieved using the seeding method.

o Crystals are grown and then transferred to a cryoprotectant solution containing 0.1 M Tris-
HCI pH 8.5, 2.5 M NaCl, 20% DMSO, and 10 mM BMS-794833.

o Data Collection and Structure Determination:
o X-ray diffraction data are collected from the cryo-cooled crystals.

o The structure is solved by molecular replacement and refined to yield the final atomic
model of the MERTK-BMS-794833 complex.[6]

Cellular Proliferation Assay (MTS Assay)

This protocol was used to determine the IC50 of BMS-794833 in the GTL-16 gastric carcinoma
cell line.

o Materials:

o GTL-16 cells

[¢]

96-well microtiter plates

Culture medium with 0.5% fetal calf serum

[¢]

[e]

BMS-794833 (dissolved in DMSO and diluted in culture medium)

o

MTS reagent
e Procedure:

o Seed GTL-16 cells in 96-well plates and incubate for 24 hours.
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[e]

Treat the cells with a range of concentrations of BMS-794833 for 72 hours.

o

Add MTS reagent to each well and incubate according to the manufacturer's instructions.

[¢]

Measure the absorbance at the appropriate wavelength to determine the number of viable
cells.

[¢]

Calculate the percentage of growth inhibition and determine the IC50 value.[1][5]

Signaling Pathways

BMS-794833 exerts its anti-tumor effects by inhibiting key signaling pathways downstream of
its target kinases.

c-Met Signaling Pathway

The c-Met receptor, upon binding its ligand HGF, dimerizes and autophosphorylates, leading to
the activation of multiple downstream pathways, including the RAS/MAPK and PI3K/AKT
pathways, which promote cell proliferation, survival, and migration. BMS-794833 blocks the
initial phosphorylation event, thereby inhibiting the entire downstream cascade.

HGF BMS-794833
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Inhibition of the c-Met signaling pathway by BMS-794833.

VEGFR2 Signaling Pathway

VEGF binding to VEGFR2 on endothelial cells triggers receptor dimerization and
autophosphorylation, activating pathways such as the PLCy/PKC/MAPK and PI3K/AKT
pathways. These pathways are critical for angiogenesis, promoting endothelial cell proliferation,
migration, and survival. By inhibiting VEGFR2, BMS-794833 can suppress tumor angiogenesis.
In osteosarcoma, BMS-794833 has been shown to target the VEGFR/Ras/CDK2 pathway.[8]
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Inhibition of the VEGFR2 signaling pathway by BMS-794833.
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Conclusion

BMS-794833 is a potent, multi-targeted kinase inhibitor that effectively binds to the ATP-binding
pocket of key oncogenic drivers, including c-Met and VEGFR2. Its classification as a Type |l
inhibitor, engaging both the ATP site and an allosteric back pocket, contributes to its high
potency and specificity. The experimental protocols detailed in this guide provide a framework
for the continued investigation and characterization of BMS-794833 and other kinase inhibitors.
A thorough understanding of its molecular interactions and its effects on critical signaling
pathways is essential for its further development and for the design of novel anti-cancer
therapeutics.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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